

# A Technical Guide to 2-Bromobenzylamine: Commercial Availability, Synthesis, and Applications

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## Compound of Interest

Compound Name: **2-Bromobenzylamine**

Cat. No.: **B1296416**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **2-Bromobenzylamine** (CAS No. 3959-05-5), a key organic intermediate in the pharmaceutical and chemical industries.<sup>[1][2]</sup> We will cover its commercial availability, key suppliers, typical product specifications, a representative synthetic protocol, and its role as a versatile building block in drug discovery.

## Commercial Availability and Suppliers

**2-Bromobenzylamine** is readily available from a variety of chemical suppliers catering to research and bulk manufacturing needs. It is often sold as a free base (a clear, colorless to yellow liquid) or as a more stable hydrochloride salt (a solid).<sup>[3][4]</sup> Purity levels typically range from 95% to 98% or higher, which is suitable for most synthetic applications.<sup>[1][3][4][5]</sup>

The compound is recognized as a crucial intermediate for organic synthesis, particularly in the development of pharmaceutical products.<sup>[1][2]</sup>

Table 1: Commercial Supplier and Product Data for **2-Bromobenzylamine**

Supplier	Product Form	CAS Number	Molecular Formula	Purity/Assay	Typical Quantities
Sigma-Aldrich (Merck)	Hydrochloride Salt	5465-63-4	C <sub>7</sub> H <sub>8</sub> BrN · HCl	≥95% <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>	5 g, Custom Bulk
Thermo Scientific (Alfa Aesar)	Free Base	3959-05-5	C <sub>7</sub> H <sub>8</sub> BrN	≥96% <a href="#">[3]</a>	5 g, 25 g <a href="#">[3]</a>
Otto Chemie Pvt. Ltd.	Free Base	3959-05-5	C <sub>7</sub> H <sub>8</sub> BrN	97% <a href="#">[1]</a>	Custom Inquiry
Acros Organics	Free Base	3959-05-5	C <sub>7</sub> H <sub>8</sub> BrN	98% <a href="#">[5]</a>	5 g, 25 g

Note: Availability, pricing, and specifications are subject to change. Researchers should consult supplier websites for the most current information and to request Certificates of Analysis (CoA) for specific lots.

## Physicochemical and Safety Data

Proper handling of **2-Bromobenzylamine** is critical. It is classified as a hazardous substance, causing skin irritation and serious eye damage.[\[8\]](#)[\[9\]](#) Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[\[8\]](#)[\[10\]](#)

Table 2: Key Physicochemical and Safety Properties

Property	Value	Source
Molecular Weight	186.05 g/mol (Free Base) <a href="#">[11]</a>	PubChem <a href="#">[11]</a>
Molecular Weight	222.51 g/mol (HCl Salt) <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>	Sigma-Aldrich <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	Clear colorless to yellow liquid (Free Base)	Thermo Scientific <a href="#">[3]</a>
Appearance	Solid (HCl Salt)	Sigma-Aldrich <a href="#">[4]</a>
Melting Point (HCl Salt)	227-230 °C	Sigma-Aldrich <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Solubility	Soluble in methanol and ether, insoluble in water. <a href="#">[1]</a>	Otto Chemie <a href="#">[1]</a>
Hazard Codes	C (Corrosive), Xi (Irritant)	LookChem <a href="#">[2]</a>
GHS Hazard Statements	H314, H315, H318, H319, H335	PubChem, ECHA <a href="#">[6]</a> <a href="#">[11]</a>

## Experimental Protocol: Reductive Amination for Amine Synthesis

**2-Bromobenzylamine** is often synthesized from its corresponding aldehyde or nitrile. A common laboratory-scale method is the reductive amination of a carbonyl compound. The following is a general procedure adapted from the literature for the synthesis of a primary amine, which illustrates a pathway to compounds like **2-bromobenzylamine**.[\[12\]](#)

Reaction: Reductive Amination of 2-Bromobenzaldehyde

Materials:

- 2-Bromobenzaldehyde (1 equivalent)
- Ammonium formate (HCOONH<sub>4</sub>) (10 equivalents)[\[12\]](#)
- Iridium Catalyst (e.g., [Cp\*Ir(N-phenyl-2-pyridinecarboxamide)Cl]) (1 mol%)[\[12\]](#)
- Methanol (MeOH)[\[12\]](#)

- Diethyl ether (Et<sub>2</sub>O)
- Dichloromethane (DCM)
- Aqueous HCl (1M)
- Aqueous KOH
- Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

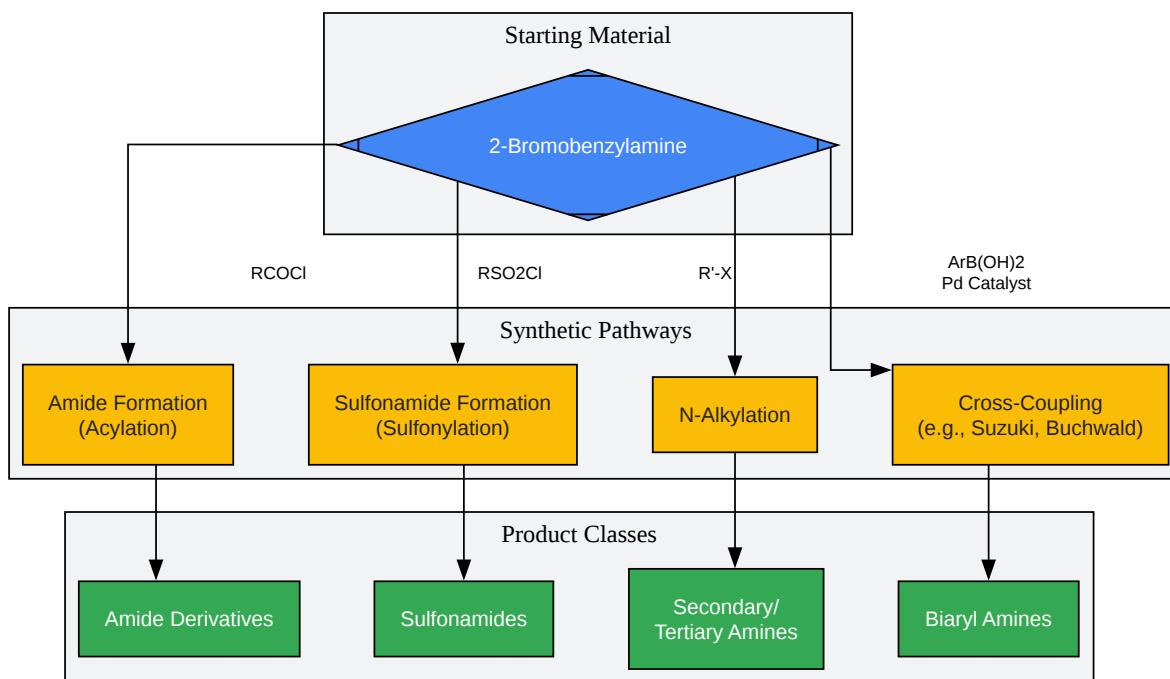
Procedure:

- Reaction Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the 2-bromobenzaldehyde (0.5 mmol) and the iridium catalyst (0.005 mmol) in methanol (2.5 mL). [\[12\]](#)
- Addition of Amine Source: Add solid ammonium formate (5 mmol, 10 equiv.) to the solution. [\[12\]](#)
- Reaction: Stir the mixture at 37°C for 15 hours.[\[12\]](#)
- Workup - Solvent Removal: After the reaction is complete, evaporate the methanol under reduced pressure.[\[12\]](#)
- Acid-Base Extraction:
  - Add aqueous HCl dropwise to the residue until the pH is 1-2.
  - Wash the acidic aqueous solution with diethyl ether (3 x 5 mL) to remove unreacted aldehyde and other non-basic impurities. Collect the aqueous layer.[\[12\]](#)
  - Adjust the pH of the aqueous layer to 10-12 using aqueous KOH to deprotonate the amine.[\[12\]](#)
- Product Extraction: Extract the product (**2-bromobenzylamine**) from the basic aqueous layer into dichloromethane (3 x 5 mL).[\[12\]](#)

- Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and evaporate the solvent under reduced pressure to yield the isolated primary amine.[12]

## Visualized Workflows and Applications

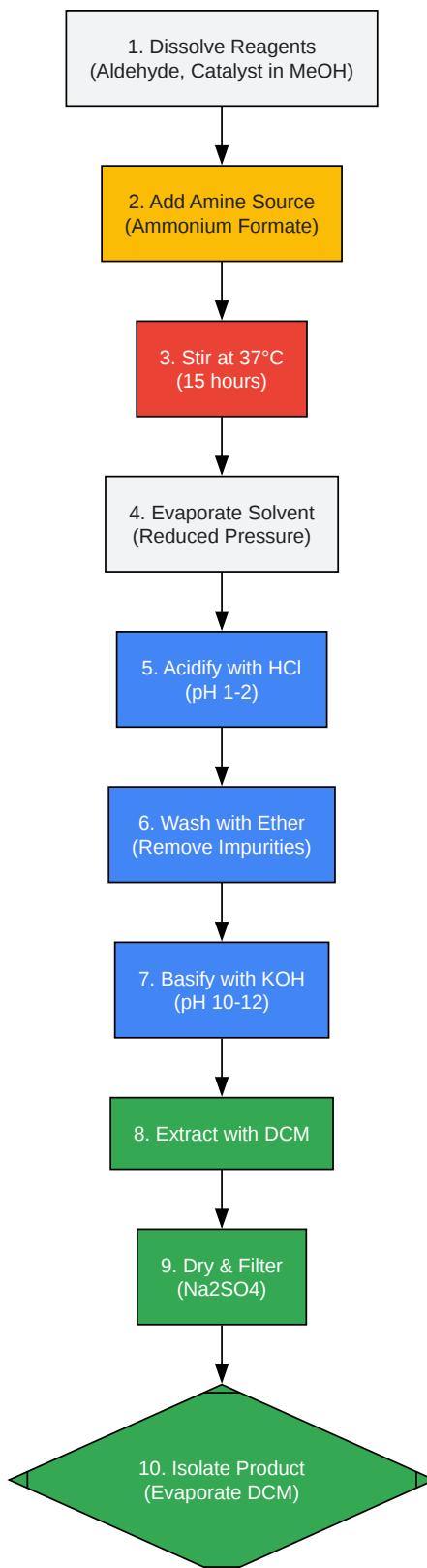
**2-Bromobenzylamine** is a valuable building block due to its two reactive sites: the nucleophilic amine and the aryl bromide, which is amenable to cross-coupling reactions.



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Caption: Synthetic utility of **2-Bromobenzylamine** as a chemical intermediate.

The diagram above illustrates the versatility of **2-Bromobenzylamine**. The primary amine can be readily converted into amides, sulfonamides, or secondary/tertiary amines.<sup>[4]</sup> Simultaneously, the bromo-substituent on the aromatic ring serves as a handle for carbon-carbon or carbon-nitrogen bond formation via metal-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery.

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Caption: Experimental workflow for a reductive amination synthesis.

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